molecular formula C16H9N3O2 B14681854 2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione CAS No. 37648-47-8

2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione

Cat. No.: B14681854
CAS No.: 37648-47-8
M. Wt: 275.26 g/mol
InChI Key: CBKMCYZZXULIHQ-UHFFFAOYSA-N
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Description

2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities, including antioxidant, anticancer, and antibacterial properties . The structure of this compound consists of a pyrroloquinoxaline core with a phenyl group attached, making it a unique and interesting molecule for scientific research.

Preparation Methods

The synthesis of 2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione typically involves the condensation of 1H-pyrrole-2,3-diones with o-phenylenediamine. This reaction is often catalyzed by bismuth salts such as Bi(OTf)3 . The reaction conditions usually involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and bismuth salts for condensation reactions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.

Scientific Research Applications

2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione can be compared with other similar compounds, such as:

Properties

CAS No.

37648-47-8

Molecular Formula

C16H9N3O2

Molecular Weight

275.26 g/mol

IUPAC Name

2-phenylpyrrolo[3,4-b]quinoxaline-1,3-dione

InChI

InChI=1S/C16H9N3O2/c20-15-13-14(18-12-9-5-4-8-11(12)17-13)16(21)19(15)10-6-2-1-3-7-10/h1-9H

InChI Key

CBKMCYZZXULIHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=NC4=CC=CC=C4N=C3C2=O

Origin of Product

United States

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